2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole core, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acylation: The final step involves the acylation of the sulfonylated indole with 3-(trifluoromethyl)phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and trifluoromethyl-substituted phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(phenyl)acetamide
- 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(methyl)phenyl)acetamide
- 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(chloromethyl)phenyl)acetamide
Uniqueness
The uniqueness of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its trifluoromethyl-substituted phenyl group, which imparts distinctive chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O4S/c24-23(25,26)16-6-5-7-17(12-16)27-21(30)15-34(32,33)20-13-29(19-9-2-1-8-18(19)20)14-22(31)28-10-3-4-11-28/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUKHRWYGPSFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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